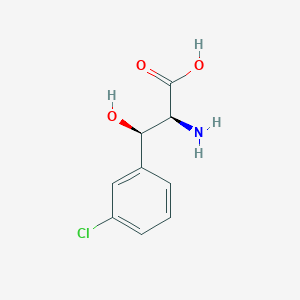![molecular formula C20H17N3O4S B12446253 N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
The synthesis of N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions. Another method involves the cyanoacetylation of amines, which can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.
Analyse Chemischer Reaktionen
N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent . Its ability to inhibit the growth of certain bacterial strains makes it a candidate for developing new antibiotics. Additionally, its anticancer properties are being explored for potential use in chemotherapy .
Wirkmechanismus
The mechanism of action of N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in bacterial cell wall synthesis, leading to cell death . In cancer cells, it may induce apoptosis by disrupting key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE can be compared to other furan derivatives and phenoxy acetamide compounds. Similar compounds include N-(furan-2-ylmethyl)-1H-indole-3-carboxamide and various phenoxy acetamide derivatives . What sets this compound apart is its unique combination of a furan ring and a phenoxy acetamide moiety, which contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H17N3O4S |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-[3-[(2-phenoxyacetyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O4S/c24-18(13-27-16-8-2-1-3-9-16)23-20(28)22-15-7-4-6-14(12-15)21-19(25)17-10-5-11-26-17/h1-12H,13H2,(H,21,25)(H2,22,23,24,28) |
InChI-Schlüssel |
IDSNRDSXMNAUNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)
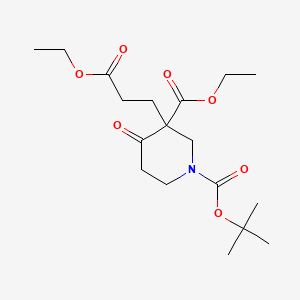
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)

![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
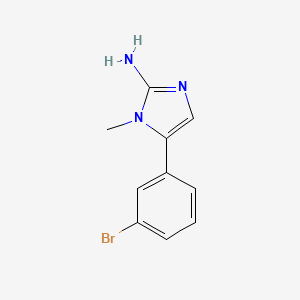
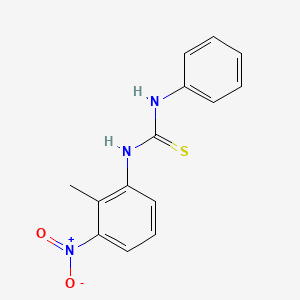
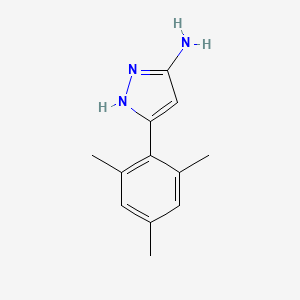
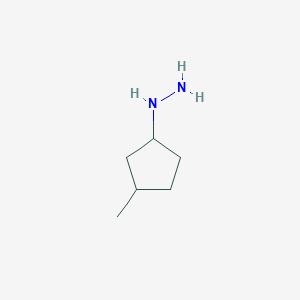
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
![5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12446242.png)
